molecular formula C23H13Cl2Na3O9S B1148293 Trisodium;5-[(3-carboxy-5-methyl-4-oxocyclohexa-2,5-dien-1-ylidene)-(2,6-dichloro-3-sulfonatophenyl)methyl]-3-methyl-2-oxidobenzoate CAS No. 1667-99-8

Trisodium;5-[(3-carboxy-5-methyl-4-oxocyclohexa-2,5-dien-1-ylidene)-(2,6-dichloro-3-sulfonatophenyl)methyl]-3-methyl-2-oxidobenzoate

Cat. No. B1148293
CAS RN: 1667-99-8
M. Wt: 605.28
InChI Key:
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Description

Synthesis Analysis

The synthesis of complex organic compounds like Trisodium;5-[(3-carboxy-5-methyl-4-oxocyclohexa-2,5-dien-1-ylidene)-(2,6-dichloro-3-sulfonatophenyl)methyl]-3-methyl-2-oxidobenzoate often involves multiple steps, including catalytic processes and the formation of intermediate compounds. Studies, such as the work by Shi et al. (2015), describe the use of rhodium-catalyzed synthesis techniques, which are crucial for the formation of functionally dense organic compounds with high yields (Shi, Yu, & Li, 2015).

Molecular Structure Analysis

Understanding the molecular structure of such a compound is vital for its application in various fields. The work by Ng, Das, and Tiekink (1991) on organotin carboxylates provides insights into the molecular geometry that can influence the chemical behavior and reactivity of complex compounds. These structural analyses are foundational for developing applications based on the compound's molecular interactions (Ng, Das, & Tiekink, 1991).

Chemical Reactions and Properties

The chemical reactions and properties of Trisodium;5-[(3-carboxy-5-methyl-4-oxocyclohexa-2,5-dien-1-ylidene)-(2,6-dichloro-3-sulfonatophenyl)methyl]-3-methyl-2-oxidobenzoate are influenced by its functional groups and molecular structure. Studies like those by Imanishi et al. (1986) on the synthesis of related sulfonato compounds underline the complexity and versatility of reactions involving sulfonate and carboxylate groups, which are relevant for understanding this compound's chemical behavior (Imanishi, Tomimoto, Watanabe, & Hayashi, 1986).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystallinity, are crucial for practical applications. Xi (2005) provides an example of how water solubility and crystal structure can be pivotal in determining a compound's utility in specific applications, such as in pharmaceutical formulations or material science (Xi, 2005).

Scientific Research Applications

Complex Formation with Iron (III)

The compound, when referred to as eriochrome cyanine R, has been studied for its complex formation with iron(III). Spectrophotometry revealed that in a specific pH range, multiple complexes are formed with iron, indicating its potential utility in analytical chemistry for iron detection or quantification (Langmyhr & Stumpe, 1965).

Luminescent Properties in Rhenium(I) Complexes

Research on rhenium(I) tricarbonyl complexes with pyridine-functionalized N-heterocyclic carbenes has shown that these complexes exhibit blue-green luminescence. This property is rare and highlights the compound's potential application in developing luminescent materials or in optical sensors (Li et al., 2012).

Catalyst in Cross-Coupling Reactions

The compound's sulfonated triarylphosphine derivatives have been applied in palladium-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira couplings. These applications are crucial in organic synthesis, particularly in pharmaceutical and material science research (Moore et al., 2008).

Hydroformylation of Higher Olefins

In the field of catalysis, specifically in the Rh-catalyzed hydroformylation of higher olefins, certain complexes involving this compound have shown higher efficiency than other systems. This application is significant in industrial chemistry for producing aldehydes from olefins (Tilloy et al., 2006).

Synthesis of 1,3-Oxazepine Derivatives

The compound has been used in pericyclic reactions for synthesizing new 1,3-oxazepine compounds. This research opens pathways for creating new molecules with potential applications in drug development and materials science (Abood, 2010).

Environmental and Analytical Chemistry

In environmental and analytical chemistry, methods have been developed to measure compounds like parabens and triclosan in human milk using advanced HPLC-MS/MS systems. This compound's derivatives could be used in similar analytical methodologies for detecting environmental pollutants or bioactive compounds in biological samples (Ye et al., 2008).

properties

IUPAC Name

trisodium;5-[(3-carboxy-5-methyl-4-oxocyclohexa-2,5-dien-1-ylidene)-(2,6-dichloro-3-sulfonatophenyl)methyl]-3-methyl-2-oxidobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16Cl2O9S.3Na/c1-9-5-11(7-13(20(9)26)22(28)29)17(12-6-10(2)21(27)14(8-12)23(30)31)18-15(24)3-4-16(19(18)25)35(32,33)34;;;/h3-8,26H,1-2H3,(H,28,29)(H,30,31)(H,32,33,34);;;/q;3*+1/p-3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUIZKNBTOOKONL-UHFFFAOYSA-K
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1[O-])C(=O)[O-])C(=C2C=C(C(=O)C(=C2)C(=O)O)C)C3=C(C=CC(=C3Cl)S(=O)(=O)[O-])Cl.[Na+].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H13Cl2Na3O9S
Record name Chrome Azurol S
Source Wikipedia
URL https://en.wikipedia.org/wiki/Chrome_Azurol_S
Description Chemical information link to Wikipedia.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

605.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Dark brown powder; [Sigma-Aldrich MSDS]
Record name Chrome azurol S
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Product Name

Mordant Blue 29

CAS RN

1667-99-8
Record name Benzoic acid, 5-[(3-carboxy-5-methyl-4-oxo-2,5-cyclohexadien-1-ylidene)(2,6-dichloro-3-sulfophenyl)methyl]-2-hydroxy-3-methyl-, sodium salt (1:3)
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Record name Trisodium 5-[(3-carboxylato-5-methyl-4-oxo-2,5-cyclohexadien-1-ylidene)(2,6-dichloro-3-sulphonatophenyl)methyl]-2-hydroxy-3-methylbenzoate
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